Beta-Chlornaltrexamine dihydrochloride is a synthetic compound derived from naltrexone, primarily recognized for its role as an irreversible antagonist of opioid receptors. It exhibits a potent affinity for the μ-opioid receptor and the δ-opioid receptor, making it a valuable tool in pharmacological research related to pain management and opioid receptor signaling.
Beta-Chlornaltrexamine dihydrochloride falls under the category of opioid receptor antagonists. It is classified as an irreversible antagonist due to its ability to form covalent bonds with the receptor, leading to prolonged inhibition of receptor activity. This characteristic distinguishes it from reversible antagonists that can dissociate from the receptor site.
The synthesis of beta-Chlornaltrexamine dihydrochloride typically involves several steps starting from naltrexone. The process includes:
The synthesis may involve reagents like thionyl chloride or phosphorus pentachloride for chlorination, followed by solvent extraction methods to purify the final product. Detailed reaction conditions, including temperature and time, are critical for optimizing yield and purity.
Beta-Chlornaltrexamine dihydrochloride has a complex molecular structure characterized by:
The molecular formula is , indicating the presence of chlorine in its structure.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding conformation with opioid receptors.
Beta-Chlornaltrexamine dihydrochloride participates in various chemical reactions typical for amines and halides, including:
The stability of beta-Chlornaltrexamine dihydrochloride under different pH conditions is crucial for its application in biological systems. Studies often assess its degradation pathways to ensure efficacy in experimental settings.
Beta-Chlornaltrexamine dihydrochloride acts primarily as an irreversible antagonist at the μ-opioid receptor and δ-opioid receptor. Its mechanism involves:
Pharmacological studies demonstrate that beta-Chlornaltrexamine significantly reduces GTPγS binding in mouse brain membranes, indicating effective blockade of receptor activation .
Relevant analyses often include thermal stability tests and solubility assessments under varying conditions to determine optimal handling procedures.
Beta-Chlornaltrexamine dihydrochloride is primarily utilized in research settings for:
β-CNA’s nitrogen mustard group enables electrophilic attack on receptor nucleophiles (e.g., cysteine residues), forming irreversible covalent bonds. This alkylation occurs at the orthosteric ligand-binding site, preventing subsequent agonist binding. Studies confirm inactivation of all three major opioid receptor subtypes:
Table 1: Receptor Affinity and Inactivation Kinetics of β-CNA
Receptor | Primary Agonist Blocked | Onset of Inactivation | Key Functional Assay |
---|---|---|---|
μ (MOR) | DAMGO, Morphine | <30 minutes | GIRK activation, cAMP inhibition |
κ (KOR) | U69,593, Dynorphin A₂ | 30-60 minutes | Dopamine release inhibition |
δ (DOR) | DSLET, DPDPE | >60 minutes | GTPγS binding, analgesia |
Kinetic analyses reveal receptor alkylation follows pseudo-first-order kinetics, with MOR/KOR engagement occurring faster than DOR. This rank-order efficacy aligns with β-CNA’s higher affinity for MOR/KOR (Ki = 0.1–0.5 nM) than DOR (Ki = 5–10 nM) [4] [8].
The covalent bond formed by β-CNA induces conformational rigidity in opioid receptors, locking them in an inactive state. Key implications include:
Table 2: Duration of Action Comparison Between β-CNA and Other Opioid Antagonists
Compound | Mechanism | Duration of Action | Key Differentiator |
---|---|---|---|
β-CNA | Irreversible alkylation | 4–6 days | Covalent binding; affects all opioid receptors |
Nor-BNI | JNK-mediated KOR desensitization | Weeks–Months | Prolonged KOR-selective effects |
β-Funaltrexamine | MOR-selective alkylation | 24–48 hours | MOR-specific covalent binding |
Naloxone | Competitive antagonism | 1–4 hours | Rapidly reversible binding |
Paradoxically, β-CNA exhibits transient agonist effects preceding irreversible antagonism:
Table 3: Agonist Parameters of β-CNA at Opioid Receptors
Receptor | Assay System | Efficacy (vs. DAMGO) | Blocked By |
---|---|---|---|
μ (MOR) | Guinea pig ileum contraction | Partial (40–60%) | RX8008M, β-FNA |
κ (KOR) | [³⁵S]GTPγS binding | Partial (30–50%) | Nor-BNI, JDTic |
δ (DOR) | Mouse vas deferens | None (antagonist only) | Naltrindole |
Critically, agonist activity does not induce desensitization or functional tolerance. Pretreatment with ethylketocyclazocine (a standard KOR agonist) fails to alter β-CNA’s subsequent antagonism, confirming its agonist actions are non-disruptive to irreversible inactivation [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2